molecular formula C14H10FN3O2 B5536784 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole

1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole

Cat. No. B5536784
M. Wt: 271.25 g/mol
InChI Key: VYWPYSZMMAZBRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole often involves multi-step chemical processes, including reactions such as hydroxylation, acylation, and cyclization. For instance, the synthesis of related benzotriazole derivatives can involve nucleophilic substitution reactions, followed by cyclization processes to form the benzotriazole ring (Gurram et al., 2015)(Gurram et al., 2015). These methods highlight the versatility and reactivity of benzotriazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole, is characterized by the presence of aromatic rings, which contribute to the stability and electronic properties of the molecule. Studies using spectroscopic and quantum chemical calculations, such as FT-IR, NMR, and UV-Vis spectroscopy, provide insights into the electronic structure, bond lengths, and angles, as well as the overall geometry of the molecule (Gökce et al., 2014)(Gökce et al., 2014).

Chemical Reactions and Properties

Benzotriazole derivatives participate in various chemical reactions, including coupling reactions, esterification, and nucleophilic substitutions. These reactions are facilitated by the reactive sites on the molecule, such as the nitrogen atoms in the benzotriazole ring and the acetyl group. For example, benzotriazole compounds can be used in the esterification of carboxylic acids with alcohols and phenols, showcasing their utility as reagents in organic synthesis (Balalaie et al., 2008)(Balalaie et al., 2008).

Scientific Research Applications

Environmental Detection and Analysis

Benzotriazoles, including derivatives like 1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole, are primarily utilized as ultraviolet (UV) light filters and stabilizers in various consumer products such as cosmetics, skin creams, and automotive antifreeze systems. Their widespread use has led to environmental concerns, particularly regarding their presence and persistence in sediments and sewage sludge. Research by Zhang et al. (2011) highlighted the determination of benzotriazole-type corrosion inhibitors in environmental samples, emphasizing the need for monitoring these compounds due to their potential estrogenic activity and persistence in the environment (Zi-Feng Zhang et al., 2011).

Photolysis and Degradation Studies

The environmental fate of benzotriazoles, including photolytic degradation under sunlight, has been a subject of study to understand their persistence and transformation in natural waters. Weidauer et al. (2016) investigated the photolysis of benzotriazoles, revealing the formation of various photolysis products and suggesting sunlight photolysis as a significant degradation pathway in surface waters. This research provides insight into potential environmental impacts and degradation pathways of benzotriazole derivatives (Cindy Weidauer et al., 2016).

Biotransformation Insights

The biotransformation of benzotriazoles in activated sludge has been examined to elucidate their biological degradation mechanisms. Huntscha et al. (2014) identified major transformation products and pathways, contributing to our understanding of the environmental behavior and treatment of these compounds. This research is crucial for assessing the removal efficiency of benzotriazoles in wastewater treatment processes (Sebastian Huntscha et al., 2014).

Chemical Oxidation for Removal

Research on the chemical oxidation of benzotriazoles, such as the use of peracetic acid in combination with d-electron metal ions, has demonstrated effective removal strategies for these compounds from water. Kiejza et al. (2022) optimized the oxidation procedure for benzotriazole UV filters, presenting a potential approach for mitigating their environmental impact (Dariusz Kiejza et al., 2022).

Human Exposure and Metabolism

The occurrence and metabolism of benzotriazoles and benzothiazoles in human urine from several countries were studied to evaluate human exposure to these chemicals. Asimakopoulos et al. (2013) provided a comprehensive analysis of the presence and potential health implications of these compounds, underscoring the importance of understanding human exposure pathways (Alexandros G. Asimakopoulos et al., 2013).

properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2/c15-10-5-7-11(8-6-10)20-9-14(19)18-13-4-2-1-3-12(13)16-17-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWPYSZMMAZBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzotriazol-1-yl)-2-(4-fluorophenoxy)ethanone

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